

Spectroscopic Profile of Isopropoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropoxyacetic acid*

Cat. No.: *B1297811*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isopropoxyacetic acid**. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of predicted and characteristic spectroscopic data. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of **isopropoxyacetic acid** in research and development settings.

Chemical Structure and Properties

- IUPAC Name: **Isopropoxyacetic acid**
- Molecular Formula: $C_5H_{10}O_3$ [\[1\]](#)
- Molecular Weight: 118.13 g/mol [\[1\]](#)
- CAS Number: 33445-07-7 [\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the predicted 1H NMR and ^{13}C NMR chemical shifts, characteristic Infrared (IR) absorption bands, and predicted major mass spectrometry fragmentation peaks for **isopropoxyacetic acid**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |
|------------------------------------|----------------------|-----------------|-------------|-----------------------|
| -OH | ~10-13 | Singlet (broad) | 1H | N/A |
| -O-CH ₂ - | ~4.1 | Singlet | 2H | N/A |
| -CH(CH ₃) ₂ | ~3.7 | Septet | 1H | ~6 Hz |
| -CH(CH ₃) ₂ | ~1.2 | Doublet | 6H | ~6 Hz |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Carbon Atom | Chemical Shift (ppm) |
|--------------------------------------|----------------------|
| C=O | ~175 |
| -O-CH(CH ₃) ₂ | ~70 |
| -O-CH ₂ - | ~68 |
| -CH(CH ₃) ₂ | ~22 |

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook indicates the availability of an IR spectrum for **isopropoxyacetic acid**.^[1] Based on the functional groups present (carboxylic acid and ether), the following characteristic absorption bands are expected:

| Functional Group | Absorption Range (cm ⁻¹) | Intensity | Description |
|------------------------|--------------------------------------|------------------|-------------|
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | O-H stretch |
| C-H (sp ³) | 2980 - 2850 | Medium to Strong | C-H stretch |
| C=O (Carboxylic Acid) | 1760 - 1690 | Strong | C=O stretch |
| C-O (Ether) | 1150 - 1085 | Strong | C-O stretch |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium | C-O stretch |
| O-H (bend) | 1440 - 1395 | Medium | O-H bend |

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of **isopropoxyacetic acid** would likely be obtained using electron ionization (EI). The molecular ion peak ($[M]^+$) is expected at $m/z = 118$. Key predicted fragmentation patterns are outlined below:

| m/z | Proposed Fragment |
|-----|------------------------------------|
| 118 | $[C_5H_{10}O_3]^+$ (Molecular Ion) |
| 103 | $[M - CH_3]^+$ |
| 75 | $[M - C_3H_5]^+$ |
| 59 | $[C_2H_3O_2]^+$ |
| 45 | $[COOH]^+$ |
| 43 | $[C_3H_7]^+$ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are general protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **isopropoxyacetic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of **isopropoxyacetic acid** between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest. Use a liquid cell with a defined path length.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

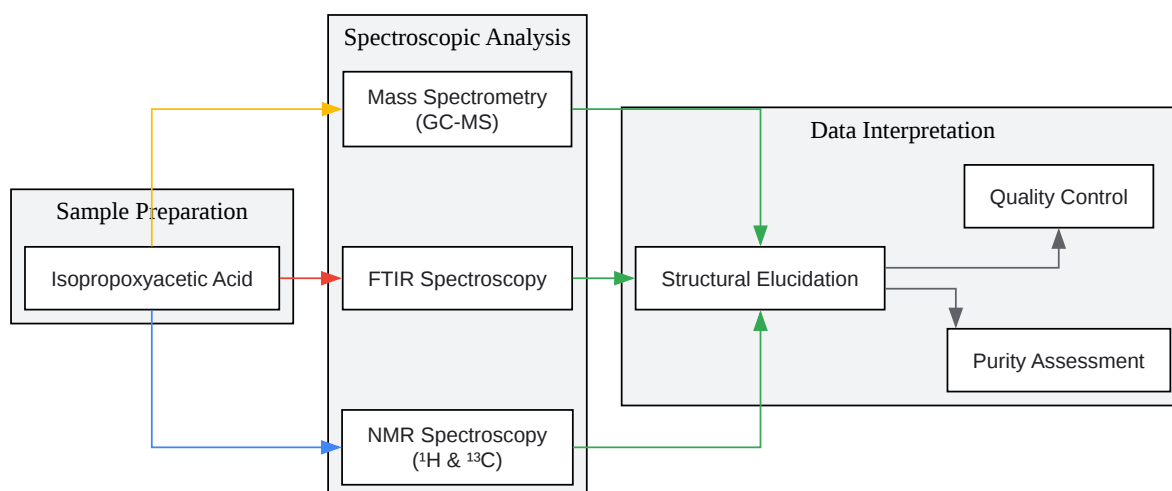
- Acquisition:
 - Record a background spectrum of the empty salt plates or the solvent-filled cell.
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typical range: 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid like **isopropoxyacetic acid**, direct injection via a heated probe or, more commonly, introduction through a Gas Chromatograph (GC) is suitable.
- Gas Chromatography (for GC-MS):
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
 - Injection: Inject a small volume (e.g., 1 μL) of a dilute solution of the analyte into the heated injection port.
 - Oven Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C at 10°C/min) is used to elute the compound.
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
 - Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
 - Detection: Scan a mass range of m/z 30-200 to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **isopropoxyacetic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **isopropoxyacetic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropoxyacetic acid [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Isopropoxyacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1297811#spectroscopic-data-nmr-ir-mass-spec-of-isopropoxyacetic-acid\]](https://www.benchchem.com/product/b1297811#spectroscopic-data-nmr-ir-mass-spec-of-isopropoxyacetic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com